molecular formula C22H27NO3 B3747347 4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE

4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE

Cat. No.: B3747347
M. Wt: 353.5 g/mol
InChI Key: IVKGAWRGXJYVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a propan-2-yloxy group, and an oxane-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core oxane structure. This can be achieved through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-PHENYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}OXANE-4-CARBOXAMIDE: shares structural similarities with other phenyl and oxane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17(2)26-20-10-8-18(9-11-20)16-23-21(24)22(12-14-25-15-13-22)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKGAWRGXJYVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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